molecular formula C20H19NO3 B5680576 2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione

2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione

Cat. No. B5680576
M. Wt: 321.4 g/mol
InChI Key: NYALYXCMTVLMOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione, also known as BHQ or Black Hole Quencher, is a fluorescent quencher used in molecular biology and biochemistry research. BHQ is widely used in the development of oligonucleotide probes, biosensors, and other molecular detection systems.

Mechanism of Action

2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione acts as a quencher by absorbing the energy from the excited state of a fluorophore, thereby reducing its fluorescence intensity. 2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione has a high extinction coefficient, which allows it to efficiently quench the fluorescence of nearby fluorophores. This property makes 2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione an ideal quencher for FRET assays and other molecular detection systems.
Biochemical and Physiological Effects
2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione does not have any known biochemical or physiological effects. It is an inert compound that is used solely for research purposes.

Advantages and Limitations for Lab Experiments

2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione has several advantages in lab experiments. It has a high extinction coefficient and low fluorescence quantum yield, which makes it an efficient quencher. 2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione is also stable and does not degrade over time. However, 2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione has some limitations. It has a narrow absorption spectrum, which limits its use in certain applications. 2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione also has a relatively low quenching efficiency compared to other quenchers.

Future Directions

There are several future directions for the use of 2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione in research. One potential application is in the development of biosensors for the detection of pathogens and other biomolecules. 2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione could also be used in the development of new FRET assays for the detection of protein-protein interactions. Additionally, the synthesis of new 2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione derivatives with improved properties could lead to new applications in molecular detection and imaging.
Conclusion
In conclusion, 2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione is a widely used fluorescent quencher in molecular biology and biochemistry research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione has several advantages in lab experiments, and its use in research is expected to continue to grow in the future.

Scientific Research Applications

2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione is widely used in molecular biology and biochemistry research. It is used as a quencher in the development of oligonucleotide probes, biosensors, and other molecular detection systems. 2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione is also used in fluorescence resonance energy transfer (FRET) assays to detect DNA and RNA interactions.

properties

IUPAC Name

2-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-3-21(4-2)14-10-9-13(18(22)12-14)11-17-19(23)15-7-5-6-8-16(15)20(17)24/h5-12,22H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYALYXCMTVLMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(Diethylamino)-2-hydroxyphenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione
Reactant of Route 3
Reactant of Route 3
2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.